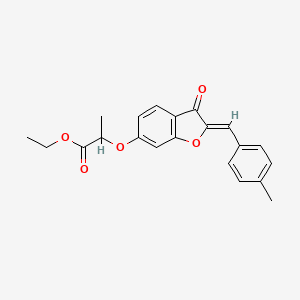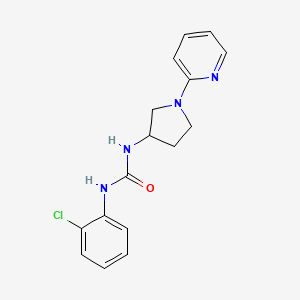
1-(2-Chlorophenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The structure also includes a 2-chlorophenyl group and a pyridin-2-yl group.Aplicaciones Científicas De Investigación
Biosensors for Urea Detection
Urea biosensors play a crucial role in detecting and quantifying urea concentrations, which is vital in medical diagnostics and various industries. The development of urea biosensors has utilized different materials for enzyme immobilization, highlighting the significance of urea and its derivatives in biosensor technology (Botewad et al., 2021).
Urease Inhibitors in Medicine
The exploration of urease inhibitors, including urea derivatives, has been pivotal in treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. This research underlines the potential of urea derivatives as a foundation for developing new medical treatments (Kosikowska & Berlicki, 2011).
Drug Design and Urea's Role
Ureas exhibit unique hydrogen binding capabilities, making them integral in drug-target interactions. Research into urea derivatives has shown a broad range of bioactivities, confirming the importance of the urea moiety in medicinal chemistry for enhancing drug selectivity, stability, and pharmacokinetic profiles (Jagtap et al., 2017).
Environmental Impact of Chlorophenols
Chlorophenols, part of the chemical class related to 1-(2-Chlorophenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea, have been studied for their environmental presence and impact, including their role as precursors to dioxins in processes like municipal solid waste incineration. This research is crucial for understanding and mitigating the environmental risks associated with chlorophenol compounds (Peng et al., 2016).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, part of the structure of interest, is a versatile scaffold in drug discovery, contributing to the development of compounds for treating human diseases. This highlights the significance of pyrrolidine and its derivatives in medicinal chemistry and drug design, underscoring the potential of similar structures in therapeutic applications (Li Petri et al., 2021).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c17-13-5-1-2-6-14(13)20-16(22)19-12-8-10-21(11-12)15-7-3-4-9-18-15/h1-7,9,12H,8,10-11H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRTXWAWYBCGLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Thiabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2733587.png)
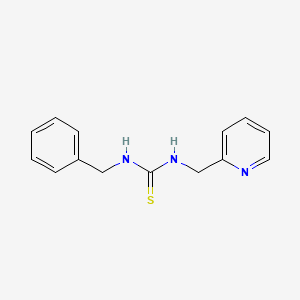
![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]naphthalene-1-sulfonamide](/img/structure/B2733589.png)
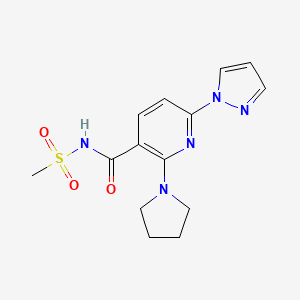
![Oxan-2-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2733591.png)
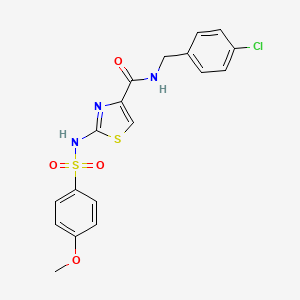
![5-[(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2733598.png)
![N-(3,4-dimethylphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2733600.png)

![(2S)-2-[[1-[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B2733603.png)
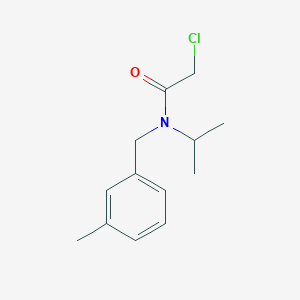

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2733606.png)
